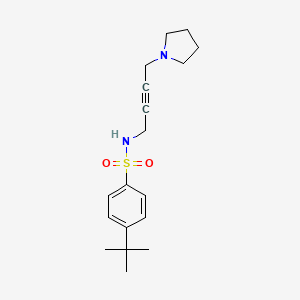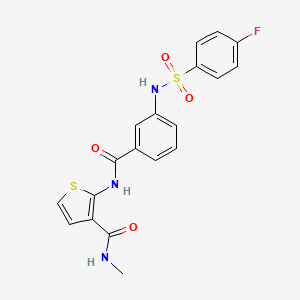
2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that is known to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In
Scientific Research Applications
Synthesis and Characterization
This compound, being part of a broader category of sulfonamides and benzamides, is potentially involved in the synthesis and characterization of novel chemical structures. For instance, derivatives of thiourea, including various sulfonamide forms, have been synthesized and tested for antimicrobial properties, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the development of fluorescent "turn-on" sensors based on oligothiophene structures, which include carboxamido and sulfonamide functionalities, has been explored for the detection of carboxylate anions (Kim & Ahn, 2008).
Potential in Medicinal Chemistry
Sulfonamide derivatives have been investigated for their inhibition of carbonic anhydrases, with implications for the treatment of conditions such as glaucoma. Compounds with sulfonamide groups have shown nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, highlighting their potential in the development of inhibitors with therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013). Moreover, sulfonamide derivatives have demonstrated Class III antiarrhythmic activity, suggesting their utility in the development of novel antiarrhythmic drugs (Ellingboe et al., 1992).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, related to the chemical structure of interest, have been synthesized and tested for their antiproliferative activities against various cancer cell lines, demonstrating significant potential in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Its potential applications in medicine suggest that it may interact with biological systems in a significant way.
Safety and Hazards
Properties
IUPAC Name |
2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S2/c1-21-18(25)16-9-10-28-19(16)22-17(24)12-3-2-4-14(11-12)23-29(26,27)15-7-5-13(20)6-8-15/h2-11,23H,1H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMEKBUQYYMNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
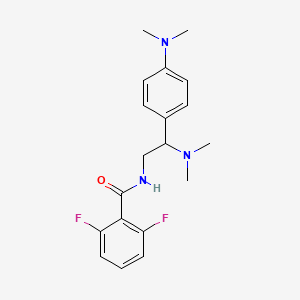
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
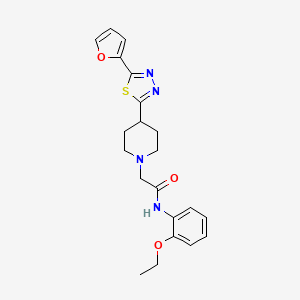
![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)
![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)

![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
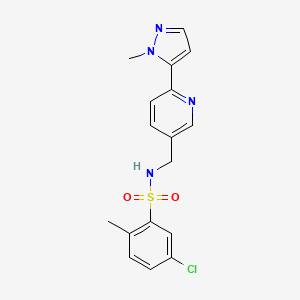
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)


